N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

Catalog No.
S919880
CAS No.
1220035-04-0
M.F
C9H15ClN4O
M. Wt
230.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyrid...

CAS Number

1220035-04-0

Product Name

N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

IUPAC Name

N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride

Molecular Formula

C9H15ClN4O

Molecular Weight

230.69 g/mol

InChI

InChI=1S/C9H14N4O.ClH/c1-2-11-9(14)8-6-5-10-4-3-7(6)12-13-8;/h10H,2-5H2,1H3,(H,11,14)(H,12,13);1H

InChI Key

CQICJGGPHBBLEE-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=NNC2=C1CNCC2.Cl

Canonical SMILES

CCNC(=O)C1=NNC2=C1CNCC2.Cl
  • Potential applications based on structure

    The presence of the pyrazolo[4,3-c]pyridine core structure suggests potential for involvement in medicinal chemistry research. This core structure is found in various bioactive molecules, including anticonvulsants and calcium channel modulators. However, further research is needed to confirm any specific activity of N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride.

  • Availability for research

    Several chemical suppliers offer N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride, indicating its potential use in scientific research [, ].

N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound notable for its unique bicyclic structure. The compound features a pyrazolo[4,3-c]pyridine core, which is characterized by a fused pyrazole and pyridine ring system. Its molecular formula is C11H19ClN4O2C_{11}H_{19}ClN_{4}O_{2}, with a molecular weight of approximately 274.75 g/mol. This compound is often utilized in medicinal chemistry research due to its potential biological activities and applications in various therapeutic areas.

  • Oxidation: The compound may be oxidized using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction can be performed with reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur at nitrogen or carbon atoms within the pyrazolo-pyridine ring.

These reactions allow for the modification of the compound to enhance its properties or to synthesize derivatives with different biological activities.

Research indicates that compounds within the pyrazolo[4,3-c]pyridine class exhibit significant biological activities. N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is particularly studied for its potential as an enzyme inhibitor or receptor modulator. The presence of the amide functional group may enhance interactions with biological targets, potentially increasing bioactivity and selectivity.

The synthesis of N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride typically involves several steps:

  • Formation of Intermediate: The initial step often includes the reaction of ethyl acetoacetate with hydrazine hydrate to form an intermediate hydrazone.
  • Cyclization: This intermediate undergoes cyclization to yield the pyrazolo[4,3-c]pyridine structure.
  • Carboxamide Formation: Finally, the introduction of a carboxamide group occurs through reaction with appropriate amine sources.

These methods can vary based on desired purity and yield.

N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride has diverse applications:

  • Medicinal Chemistry: Investigated for potential therapeutic effects in treating conditions such as cancer and neurological disorders.
  • Biological Research: Used as a tool compound in studies related to enzyme inhibition and receptor modulation.
  • Synthetic Chemistry: Acts as a building block for the synthesis of more complex heterocyclic compounds.

Interaction studies focus on understanding how N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride interacts with various biological targets. These studies are crucial for elucidating the pharmacokinetics and pharmacodynamics of the compound. Understanding these interactions helps in predicting its behavior in biological systems and can inform further drug development efforts.

Several compounds share structural similarities with N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride:

Compound NameStructure TypeKey Features
1H-Pyrazolo[3,4-b]pyridinesPyrazolo derivativeDifferent substitution pattern; varied biological activity
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidinesMulti-ring structureAdditional fused rings; distinct chemical properties
N-Ethyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochlorideHydroxyethyl derivativeEnhanced solubility; different bioactivity profile

Uniqueness

N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is unique due to its specific substitution pattern and functional groups that enhance its solubility and potential biological activity compared to similar compounds. The presence of ethyl groups contributes to its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This uniqueness positions it as a valuable candidate for further research and development in medicinal chemistry.

Dates

Last modified: 08-16-2023

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